

Technical Guide: Physicochemical Properties and Synthetic Strategies for Dihydrophenanthrene Diamines

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Compound of Interest

Compound Name: 9,10-Dihydro-1,2-phenanthrenediamine

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the specific molecule **9,10-Dihydro-1,2-phenanthrenediamine** is not readily available in the public domain. This guide provides a comprehensive overview of the physicochemical properties of the closely related parent structures, 9,10-Dihydrophenanthrene and 9,10-Diaminophenanthrene, to serve as a valuable reference. Furthermore, it outlines potential synthetic and analytical methodologies that can be adapted for the target compound and discusses the biological significance of the 9,10-dihydrophenanthrene scaffold.

Physicochemical Properties of Related Phenanthrene Scaffolds

To provide a foundational understanding, the physicochemical properties of the parent saturated ring system, 9,10-Dihydrophenanthrene, and the aromatic diamine analogue, 9,10-Diaminophenanthrene, are summarized below. These values offer a reasonable estimation of the expected properties for **9,10-Dihydro-1,2-phenanthrenediamine**.

Property	9,10-Dihydrophenanthrene	9,10-Diaminophenanthrene
Molecular Formula	C ₁₄ H ₁₂ [1][2][3]	C ₁₄ H ₁₂ N ₂ [4]
Molecular Weight	180.25 g/mol [1][3]	208.26 g/mol [5]
CAS Number	776-35-2[1][2][3]	53348-04-2[4][5]
Melting Point	30-35 °C[1][3]	164-166 °C
Boiling Point	168-169 °C at 15 mmHg[3][6]	Not available
Appearance	Clear dark brown liquid or solid[1][3]	Solid
Vapor Pressure	0.000443 mmHg[1]	Not available
InChI Key	XXPBFNVKTVJZKF-UHFFFAOYSA-N[2][3]	VPRFQZSTJXHBHL-UHFFFAOYSA-N[4]

Experimental Protocols: A Proposed Synthetic Approach

While a specific protocol for the synthesis of **9,10-Dihydro-1,2-phenanthrenediamine** is not documented, a plausible route can be extrapolated from established methods for related compounds. A common strategy involves the derivatization of 9,10-phenanthrenequinone followed by reduction.

Synthesis of 9,10-Bis(arylimino)-9,10-dihydrophenanthrenes

A potential precursor to the desired diamine is a diimine derivative. The synthesis of such compounds can be achieved through the condensation of 9,10-phenanthrenequinone with primary amines.

Reaction: Condensation of 9,10-phenanthrenequinone with a suitable primary amine (e.g., aniline) in the presence of an acid catalyst.

Experimental Details (Representative):

- Reactants: 9,10-phenanthrenequinone and two equivalents of a primary amine.
- Catalyst: p-toluenesulfonic acid.[7]
- Solvent: Toluene or a similar aprotic solvent.
- Procedure: The reactants and catalyst are refluxed in the solvent with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[7]

Proposed Reduction to 9,10-Dihydro-1,2-phenanthrenediamine

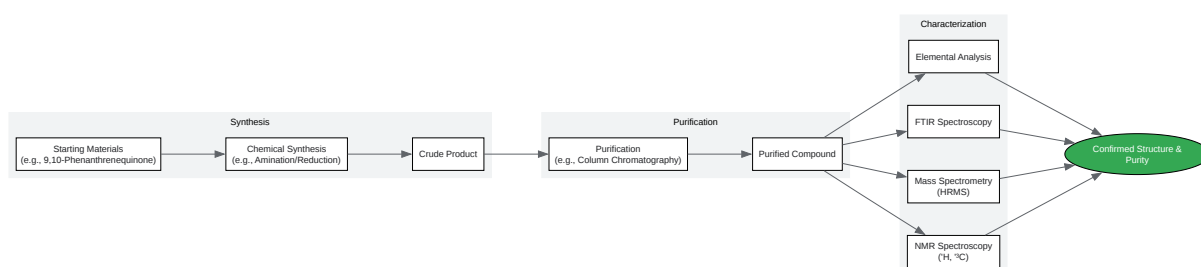
The resulting diimine or a dinitro precursor could then be reduced to the corresponding diamine.

Hypothetical Reduction of a Dinitro Precursor: A common method for the reduction of nitro groups to amines is catalytic hydrogenation.

- Reactants: A dinitro-9,10-dihydrophenanthrene precursor.
- Catalyst: Palladium on carbon (Pd/C).
- Reducing Agent: Hydrogen gas (H_2) or a hydrogen donor like ammonium formate.
- Solvent: Ethanol or methanol.
- Procedure: The dinitro compound is dissolved in the solvent, and the catalyst is added. The mixture is then subjected to a hydrogen atmosphere (at a suitable pressure) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the diamine.

Analytical Characterization Workflow

The successful synthesis of **9,10-Dihydro-1,2-phenanthrenediamine** would require a comprehensive analytical workflow to confirm its structure and purity.



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Fig. 1: A generalized workflow for the synthesis and characterization of a 9,10-dihydrophenanthrene derivative.

Biological Activities and Potential Signaling Pathways of the 9,10-Dihydrophenanthrene Scaffold

The 9,10-dihydrophenanthrene core is present in numerous natural and synthetic compounds that exhibit a wide range of biological activities. These activities suggest potential therapeutic applications for novel derivatives like **9,10-Dihydro-1,2-phenanthrenediamine**.

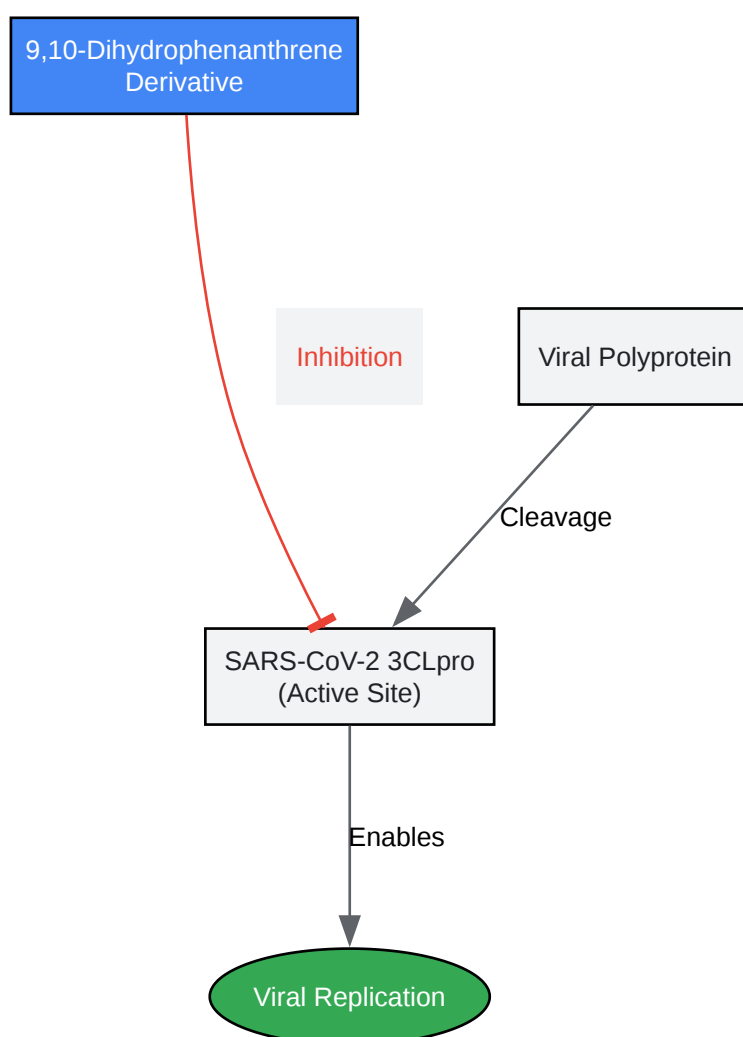
Derivatives of 9,10-dihydrophenanthrene have been investigated for several biological effects, including:

- **Antiviral Activity:** Certain 9,10-dihydrophenanthrene derivatives have been identified as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication.^[8]

- Antioxidant Activity: Some naturally occurring 9,10-dihydrophenanthrenes have demonstrated free radical scavenging properties.[9]
- Antimicrobial and Anti-inflammatory Effects: The broader class of phenanthrenes, including dihydrophenanthrenes, has been associated with antimicrobial, anti-inflammatory, and cytotoxic activities.[10][11]

Potential Mechanism of Action: Inhibition of SARS-CoV-2 3CLpro

The discovery of 9,10-dihydrophenanthrene derivatives as inhibitors of the SARS-CoV-2 3CL protease highlights a significant therapeutic potential.[8] A simplified representation of this inhibitory action is depicted below.



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Fig. 2: Proposed mechanism of SARS-CoV-2 3CLpro inhibition by a 9,10-dihydrophenanthrene derivative.

Conclusion

While specific data on **9,10-Dihydro-1,2-phenanthrenediamine** remains elusive, this guide provides a robust framework for researchers by summarizing the physicochemical properties of closely related, well-characterized analogues. The outlined synthetic and analytical strategies offer a practical starting point for the preparation and confirmation of this and similar novel compounds. The documented biological activities of the 9,10-dihydrophenanthrene scaffold, particularly in antiviral and antioxidant contexts, underscore the potential of this chemical class for further investigation in drug discovery and development. It is recommended that any future work on this specific molecule begins with an attempt at its synthesis followed by rigorous characterization to establish its properties and biological activity profile.

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